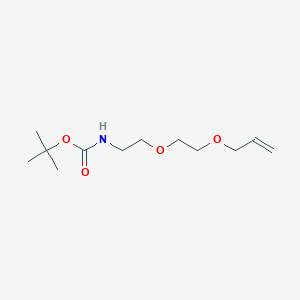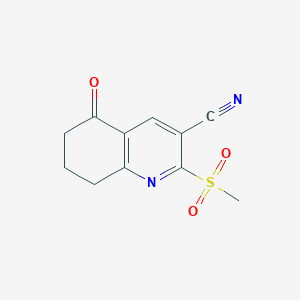![molecular formula C15H20O3 B11864998 7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)
7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol is a spiro compound that features a unique structure combining a chroman ring and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol can be achieved through several methods. One common approach involves the reaction of a chromanone derivative with a cyclohexanone derivative under acidic or basic conditions. The reaction typically proceeds through a spirocyclization mechanism, where the chromanone and cyclohexanone moieties are joined to form the spiro compound.
Industrial Production Methods
Industrial production of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxyspiro[chroman-2,1’-cyclohexan]-4-one: This compound shares a similar spiro structure but has a hydroxy group instead of a methoxy group.
Chroman-1: Another related compound with a chroman ring structure.
Uniqueness
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol is unique due to its specific combination of a methoxy group and a spiro structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
7-methoxyspiro[3,4-dihydrochromene-2,1'-cyclohexane]-4-ol |
InChI |
InChI=1S/C15H20O3/c1-17-11-5-6-12-13(16)10-15(18-14(12)9-11)7-3-2-4-8-15/h5-6,9,13,16H,2-4,7-8,10H2,1H3 |
Clave InChI |
BRBHUWPZGVSDOI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CC3(O2)CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)

![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)






